molecular formula C29H54N4O2 B14534405 1H-Imidazole-4,5-dicarboxamide, N,N'-didodecyl- CAS No. 62255-04-3

1H-Imidazole-4,5-dicarboxamide, N,N'-didodecyl-

Cat. No.: B14534405
CAS No.: 62255-04-3
M. Wt: 490.8 g/mol
InChI Key: VFOZYTDNQLKIHO-UHFFFAOYSA-N
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Description

1H-Imidazole-4,5-dicarboxamide, N,N’-didodecyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-4,5-dicarboxamide, N,N’-didodecyl- typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production of imidazole derivatives often employs multi-component reactions, such as the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines . This method is efficient and provides high yields of the desired imidazole derivatives.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-4,5-dicarboxamide, N,N’-didodecyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, amines, and various substituted imidazole derivatives .

Scientific Research Applications

1H-Imidazole-4,5-dicarboxamide, N,N’-didodecyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Imidazole-4,5-dicarboxamide, N,N’-didodecyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, imidazole derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Imidazole-4,5-dicarboxamide, N,N’-didodecyl- is unique due to its long alkyl chains, which can enhance its lipophilicity and membrane permeability. This property makes it particularly useful in applications where increased bioavailability is desired .

Properties

CAS No.

62255-04-3

Molecular Formula

C29H54N4O2

Molecular Weight

490.8 g/mol

IUPAC Name

4-N,5-N-didodecyl-1H-imidazole-4,5-dicarboxamide

InChI

InChI=1S/C29H54N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-30-28(34)26-27(33-25-32-26)29(35)31-24-22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3,(H,30,34)(H,31,35)(H,32,33)

InChI Key

VFOZYTDNQLKIHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C1=C(N=CN1)C(=O)NCCCCCCCCCCCC

Origin of Product

United States

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